molecular formula C8H8Cl2O B13932669 1,3-Dichloro-4-methoxy-2-methylbenzene

1,3-Dichloro-4-methoxy-2-methylbenzene

Cat. No.: B13932669
M. Wt: 191.05 g/mol
InChI Key: WFHMDGOKTUPHLS-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C₈H₈Cl₂O It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-4-methoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These may include Friedel-Crafts acylation followed by conversion reactions to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives .

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-methoxy-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s functional groups influence its reactivity and the pathways it engages in during chemical reactions .

Properties

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

1,3-dichloro-4-methoxy-2-methylbenzene

InChI

InChI=1S/C8H8Cl2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3

InChI Key

WFHMDGOKTUPHLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)OC)Cl

Origin of Product

United States

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